1-Hexene, 6,6-dimethoxy-
Overview
Description
1-Hexene, 6,6-dimethoxy- is an organic compound with the molecular formula C11H22O2. It is a derivative of 1-hexene, where two methoxy groups are attached to the sixth carbon atom. This compound is part of the class of organic compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methoxy groups can significantly alter the chemical properties and reactivity of the compound compared to its parent hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexene, 6,6-dimethoxy- can be synthesized through various methods. One common approach involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of 1-hexene reacts with methanol to form the dimethoxy derivative.
Industrial Production Methods
Industrial production of 1-hexene, 6,6-dimethoxy- often involves the oligomerization of ethylene followed by functionalization with methanol. The ethylene trimerization process, catalyzed by systems such as the Phillips catalyst, is a key step in producing 1-hexene with high selectivity and purity . The subsequent methoxylation step can be carried out under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 6,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various functionalized alkenes depending on the nucleophile used.
Scientific Research Applications
1-Hexene, 6,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including elastomers and lubricants.
Mechanism of Action
The mechanism of action of 1-Hexene, 6,6-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity. The double bond allows for electrophilic addition reactions, which can modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Hexene: The parent hydrocarbon with a single double bond.
1-Hexene, 6-methoxy-: A derivative with one methoxy group.
1-Hexene, 6,6-dihydroxy-: A derivative with two hydroxyl groups instead of methoxy groups.
Uniqueness
1-Hexene, 6,6-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical reactivity and physical properties compared to other similar compounds. The methoxy groups increase the compound’s polarity and potential for hydrogen bonding, making it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
6,6-dimethoxyhex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLRYGOHEXQWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570532 | |
Record name | 6,6-Dimethoxyhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28995-69-9 | |
Record name | 6,6-Dimethoxyhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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